molecular formula C22H22N+ B11625273 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium

Cat. No.: B11625273
M. Wt: 300.4 g/mol
InChI Key: BSIIBCCVRXMNQU-UHFFFAOYSA-N
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Description

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with two 3-phenylprop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM is unique due to its dual substitution at the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C22H22N+

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium

InChI

InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1

InChI Key

BSIIBCCVRXMNQU-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3

Origin of Product

United States

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